Enhanced Lipophilicity and Volatility: LogP and Vapor Pressure Differentiation from Benzoic Acid
While no direct biological comparison data exists for 4-fluoro-2-n-propoxybenzoic acid, its calculated physicochemical properties show a substantial deviation from unsubstituted benzoic acid. The LogP of 2.78 for 4-fluoro-2-n-propoxybenzoic acid [1] represents a 1.56 LogP unit increase compared to benzoic acid's LogP of 1.22 [2]. This shift indicates enhanced lipophilicity, which class-level medicinal chemistry knowledge associates with altered membrane permeability and metabolic stability. The compound also exhibits a boiling point of 295.9 °C at 760 mmHg [1], significantly higher than benzoic acid's 249.2 °C [3], reflecting increased molecular weight and intermolecular interactions. These differences are not quantitative measures of biological activity but are class-level inferences about physicochemical behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.78 |
| Comparator Or Baseline | Unsubstituted benzoic acid, LogP = 1.22 |
| Quantified Difference | +1.56 LogP units (increased lipophilicity) |
| Conditions | Calculated value (unspecified method) |
Why This Matters
The increased LogP of 4-fluoro-2-n-propoxybenzoic acid compared to benzoic acid provides a physicochemical rationale for its use as a building block where enhanced membrane permeability or altered distribution is desired.
- [1] ChemSrc. 4-Fluoro-2-n-propoxybenzoic acid. CAS 1378666-16-0. https://m.chemsrc.com/amp/cas/1378666-16-0_1645732.html (accessed 2026-04-17). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic Acid. https://pubchem.ncbi.nlm.nih.gov/compound/Benzoic-Acid (accessed 2026-04-17). View Source
- [3] Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics, 97th Edition. 2016-2017. CRC Press. p. 3-42. View Source
